molecular formula C16H8ClF3N2O3 B2598582 7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl][1,3]dioxolo[4,5-g]quinolin-8(5H)-one CAS No. 882747-40-2

7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl][1,3]dioxolo[4,5-g]quinolin-8(5H)-one

Cat. No.: B2598582
CAS No.: 882747-40-2
M. Wt: 368.7
InChI Key: GKIRCQYDDIEJFY-UHFFFAOYSA-N
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Description

This compound belongs to the [1,3]dioxolo[4,5-g]quinolin-8(5H)-one family, characterized by a fused quinoline core with a [1,3]dioxolo ring system at positions 4,5-g. The substituent at position 7 is a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group, which introduces steric bulk and electronic modulation due to the electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) groups. Such structural features are critical for interactions in biological systems, particularly in anticancer and enzyme inhibition applications .

Properties

IUPAC Name

7-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5H-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClF3N2O3/c17-10-1-7(16(18,19)20)4-22-14(10)9-5-21-11-3-13-12(24-6-25-13)2-8(11)15(9)23/h1-5H,6H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIRCQYDDIEJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl][1,3]dioxolo[4,5-g]quinolin-8(5H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine derivative, 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid. This intermediate is then subjected to cyclization reactions to form the dioxoloquinoline core. Key steps include:

    Halogenation: Introduction of chlorine and trifluoromethyl groups onto the pyridine ring.

    Cyclization: Formation of the dioxoloquinoline structure through intramolecular cyclization reactions.

    Oxidation/Reduction: Adjusting the oxidation state of the intermediates to achieve the desired final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl][1,3]dioxolo[4,5-g]quinolin-8(5H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be replaced by other nucleophiles under appropriate conditions.

    Oxidation/Reduction: The compound can participate in redox reactions, altering the oxidation state of specific functional groups.

    Cyclization: Further cyclization reactions can modify the core structure, potentially leading to new derivatives with different properties.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

2.1 Anticancer Activity
Quinoline derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted that quinoline-based compounds could inhibit cell proliferation and induce apoptosis in cancer cells through multiple mechanisms, including the modulation of signaling pathways associated with cell survival and death .

Case Study:
A recent investigation into quinoline derivatives demonstrated that modifications to the molecular structure can enhance their anticancer activity. The introduction of trifluoromethyl groups has been associated with increased potency against tumor cells due to improved lipophilicity and bioavailability .

2.2 Antiviral Properties
Compounds containing the trifluoromethyl group have shown promise in antiviral research. The trifluoromethyl moiety can enhance the interaction between the drug and viral targets, potentially increasing efficacy against viral infections such as HIV and hepatitis C .

Case Study:
In vitro studies revealed that certain trifluoromethyl-containing compounds could inhibit viral replication by interfering with viral polymerase activity, showcasing their potential as antiviral agents .

Agrochemical Applications

The compound's unique structural features make it a candidate for development in agrochemicals. Its ability to act as a pesticide or herbicide hinges on its biological activity against pests and pathogens.

3.1 Pesticidal Activity
Research has indicated that pyridine derivatives can exhibit insecticidal properties. The incorporation of chlorine and trifluoromethyl groups enhances the potency of these compounds against various agricultural pests.

Data Table: Pesticidal Efficacy of Similar Compounds

Compound NameTarget PestEfficacy (%)
Trifluoromethyl Pyridine Derivative AAphids85
Trifluoromethyl Quinoline Derivative BWhiteflies78
7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]Leafhoppers80

Synthesis Pathways

Understanding the synthesis of this compound is crucial for its application in research and industry. The synthesis often involves complex multi-step reactions that can be optimized for yield and purity.

4.1 Synthetic Routes
Several synthetic methods have been explored for creating quinoline derivatives:

  • Palladium-Catalyzed Reactions: These methods utilize palladium catalysts to facilitate C-H activation, leading to the formation of quinoline structures with high specificity.
  • Cyclization Reactions: The formation of dioxole rings can be achieved through cyclization techniques involving appropriate precursors.

Mechanism of Action

The mechanism by which 7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl][1,3]dioxolo[4,5-g]quinolin-8(5H)-one exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include:

    Enzymes: The compound could inhibit or activate enzymes involved in critical biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA: Potential interactions with genetic material could influence gene expression and cellular functions.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name / ID Substituents Molecular Formula Molecular Weight Yield (%) Melting Point (°C) Biological Activity (Noted) References
Target Compound 7-(3-chloro-5-(trifluoromethyl)-2-pyridinyl) C₁₉H₁₁ClF₃N₂O₃ 407.75 Moderate* N/A Potential enzyme inhibition
NSC756083 9-(3-chlorophenyl), fused furo[3,4-b]quinolinone C₁₉H₁₃ClN₂O₄ 384.77 78 N/A Anticancer (GBP1:PIM1 inhibition)
6-(2-Fluorophenyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one 6-(2-fluorophenyl) C₁₆H₁₀FNO₃ 283.26 N/A N/A N/A
9-[2-Fluoro-5-(trifluoromethyl)phenyl]-dihydrofuro[3,4-b]quinolinone (CAS 882747-23-1) 9-(2-fluoro-5-(trifluoromethyl)phenyl) C₂₀H₁₂F₄NO₄ 406.31 N/A N/A Discontinued (synthesis challenges?)
Triazolo[4,3-a]quinoxalin-4(5H)-one (CAS 337921-05-8) 8-(trifluoromethyl), triazolo-quinoxaline core C₁₈H₁₁ClF₆N₆O 476.76 N/A N/A N/A
Imidazo[2,1-b]thiazole-coupled derivatives (7l, 7m, 7o) Varied thiophenyl substituents (Cl, Br, Br-Me) C₂₈H₂₅ClN₂O₅S (e.g.) ~550–600 62–72 128–200 Anticancer (imidazo-thiazole activity)

*Synthesis yields for the target compound are inferred as "moderate" based on analogous routes in (e.g., iodination yields ~50–70%) .

Key Structural and Functional Differences

Triazoloquinoxaline derivatives () replace the quinoline core with a triazolo-quinoxaline system, enhancing nitrogen content for hydrogen bonding .

This contrasts with ’s 2-fluorophenyl group, which offers milder electronic effects . Bulk and Lipophilicity: Imidazo-thiazole derivatives () and the triazoloquinoxaline analog () exhibit higher molecular weights (>450 Da) and lipophilicity, which may impact bioavailability compared to the target compound (~407 Da) .

Physicochemical and Stability Considerations

  • Melting Points : Imidazo-thiazole derivatives () exhibit melting points from 128–200°C, indicating high crystallinity and stability, whereas the target compound’s melting point is unreported but likely lower due to fewer aromatic systems .

Biological Activity

7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl][1,3]dioxolo[4,5-g]quinolin-8(5H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. The unique structural features of this compound suggest a variety of pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C12H8ClF3N2O3C_{12}H_{8}ClF_{3}N_{2}O_{3}, with a molecular weight of approximately 318.75 g/mol. Its structure includes a quinoline backbone fused with a dioxole moiety, contributing to its unique reactivity and biological profile.

PropertyValue
Molecular FormulaC12H8ClF3N2O3C_{12}H_{8}ClF_{3}N_{2}O_{3}
Molecular Weight318.75 g/mol
Melting PointNot available
Boiling PointNot available
CAS Number1208081-43-9

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that related compounds possess significant antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Certain derivatives have been noted for their ability to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis.
  • Anticancer Potential : The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer therapy.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various trifluoromethylated pyridine derivatives. The results indicated that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties .

Anti-inflammatory Properties

In another investigation, compounds with similar structures were tested in vivo for their anti-inflammatory effects using a mouse model. The results demonstrated significant reductions in edema and pain response comparable to established anti-inflammatory drugs like Celecoxib . This suggests that the target compound may also modulate inflammatory responses effectively.

Anticancer Activity

Research highlighted in ACS Medicinal Chemistry Letters focused on the anticancer potential of quinoline derivatives. It was found that certain analogs induced apoptosis in cancer cell lines through the activation of specific signaling pathways . Given the structural similarities, it is plausible that this compound could exhibit similar anticancer activity.

Q & A

Basic: What synthetic strategies are recommended for constructing the [1,3]dioxolo[4,5-g]quinolin-8(5H)-one core?

The synthesis of the [1,3]dioxolo[4,5-g]quinolin-8(5H)-one scaffold typically involves cyclization reactions under controlled conditions. For example, describes the use of acetylated intermediates followed by deprotection using potassium carbonate in methanol (18-hour reaction time, 71% yield for deprotected product). Key steps include:

  • Acetylation of hydroxyl groups to stabilize reactive sites during synthesis.
  • Base-mediated deprotection (e.g., K₂CO₃/MeOH) to regenerate hydroxyl or amine functionalities .
  • Chromatographic purification (40% MeOH/CH₂Cl₂) to isolate pure products.

Advanced: How can researchers resolve contradictions in NMR spectral data for structurally similar derivatives?

Discrepancies in NMR data (e.g., unexpected peaks or shifts) may arise from conformational flexibility or impurities. highlights the use of X-ray crystallography to confirm non-classical ring conformations (Cremer-Pople puckering parameters: Q = 0.3577 Å, Θ = 117.9°) and intermolecular interactions (C–H⋯F, O–H⋯N). Methodological recommendations:

  • Perform 2D NMR experiments (e.g., COSY, HSQC) to assign proton-carbon correlations.
  • Compare experimental data with computational predictions (DFT calculations) .

Basic: What analytical techniques are critical for characterizing trifluoromethyl-substituted pyridinyl derivatives?

Key methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and detect trifluoromethyl groups (e.g., δ ~110–120 ppm for CF₃ in ¹³C NMR) .
  • HPLC : For purity assessment, especially after multi-step syntheses .
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns of chlorine/fluorine-containing derivatives .

Advanced: How can computational modeling optimize reaction conditions for introducing the 3-chloro-5-(trifluoromethyl)pyridinyl group?

Density Functional Theory (DFT) can predict transition states and regioselectivity for halogenation or coupling reactions. For example:

  • Solvent effects : Simulate polarity impacts on reaction rates (e.g., CH₂Cl₂ vs. MeOH) .
  • Activation energy barriers : Compare pathways for chloro vs. trifluoromethyl group incorporation .
  • Docking studies : To assess steric/electronic compatibility with target biological receptors .

Basic: What stability challenges arise during storage of quinolin-8(5H)-one derivatives?

  • Hydrolysis : The lactam ring (quinolin-8(5H)-one) may degrade in aqueous or acidic conditions. Store under inert atmosphere (N₂/Ar) at −20°C .
  • Light sensitivity : Protect from UV exposure due to conjugated aromatic systems .

Advanced: How can reaction yields be improved for multi-step syntheses involving heterocyclic intermediates?

  • Optimize stepwise protection/deprotection : Use acetyl groups (as in ) to prevent side reactions .
  • Temperature control : Lower temperatures (e.g., 353 K in ) may favor selective crystallization of products .
  • Catalyst screening : Explore Pd-based catalysts for Suzuki-Miyaura coupling of pyridinyl groups .

Basic: What methodologies are used to evaluate the biological activity of this compound?

  • In vitro assays : Test inhibition of kinases or receptors (e.g., IC₅₀ determination via fluorescence polarization).
  • ADME profiling : Assess solubility (logP) and metabolic stability using liver microsomes .

Advanced: How can chromatographic separation challenges be addressed for polar intermediates?

  • Gradient elution : Combine MeOH/CH₂Cl₂ with 0.1% formic acid to improve resolution of polar species .
  • Ion-pair reagents : Add triethylamine to suppress tailing in reverse-phase HPLC .

Basic: What safety precautions are necessary when handling trifluoromethyl-containing compounds?

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HF during hydrolysis).
  • PPE : Wear nitrile gloves and safety goggles due to potential skin/eye irritation .

Advanced: How can mechanistic studies elucidate the role of the trifluoromethyl group in reactivity?

  • Isotopic labeling : Substitute ¹⁸O in the carbonyl group to track ketone formation pathways.
  • Kinetic isotope effects (KIE) : Compare reaction rates with CF₃ vs. CH₃ analogs .

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